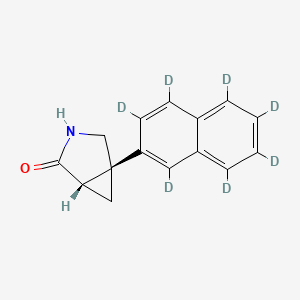
Centanafadine lactam-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Centanafadine lactam-d7 is a deuterated form of centanafadine, a compound known for its potential therapeutic applications, particularly in the treatment of attention-deficit/hyperactivity disorder (ADHD). Centanafadine is a first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor, which means it can modulate the levels of these neurotransmitters in the brain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of centanafadine lactam-d7 involves the incorporation of deuterium atoms into the lactam structure of centanafadine. This process typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule. The exact synthetic route and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including the formation of the lactam ring and subsequent deuteration .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents on an industrial scale can be challenging due to the cost and availability of these materials, but advancements in synthetic chemistry have made it more feasible .
化学反应分析
Types of Reactions
Centanafadine lactam-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of a ketone or aldehyde, while reduction could yield an alcohol .
科学研究应用
Centanafadine lactam-d7 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Investigated for its effects on neurotransmitter levels and potential therapeutic applications in neurological disorders.
Medicine: Explored as a treatment for ADHD due to its ability to modulate norepinephrine, dopamine, and serotonin levels.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies
作用机制
Centanafadine lactam-d7 exerts its effects by inhibiting the reuptake of norepinephrine, dopamine, and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving symptoms of ADHD. The molecular targets of this compound include the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) .
相似化合物的比较
Similar Compounds
Amitifadine: Another triple reuptake inhibitor with similar effects on norepinephrine, dopamine, and serotonin levels.
Bicifadine: Primarily inhibits norepinephrine and dopamine reuptake, with less effect on serotonin.
Dasotraline: A long-acting dopamine and norepinephrine reuptake inhibitor.
Uniqueness
Centanafadine lactam-d7 is unique due to its deuterated structure, which can provide advantages in terms of metabolic stability and reduced side effects. The incorporation of deuterium can slow down the metabolism of the compound, potentially leading to longer-lasting effects and improved therapeutic outcomes .
属性
分子式 |
C15H13NO |
|---|---|
分子量 |
230.31 g/mol |
IUPAC 名称 |
(1S,5R)-5-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C15H13NO/c17-14-13-8-15(13,9-16-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,16,17)/t13-,15+/m1/s1/i1D,2D,3D,4D,5D,6D,7D |
InChI 键 |
GQKAGDXKQJXWOB-LWZXRGAOSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[C@@]34C[C@@H]3C(=O)NC4)[2H])[2H])[2H] |
规范 SMILES |
C1C2C1(CNC2=O)C3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















